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Compound of Interest

Compound Name: 2-Chloro-6-methoxypurine riboside

Cat. No.: B12404116

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxypurine riboside is a synthetic purine nucleoside analog with potential as
a research tool in cellular biology and drug discovery. As a hypoxanthine analog, it is implicated
in pathways related to purine metabolism and cellular signaling. This document provides a
comprehensive overview of the available technical information regarding its chemical
properties, synthesis, and potential biological activities, with a focus on its putative role as a
poly(ADP-ribose) polymerase (PARP) inhibitor and its potential effects on cancer cell
proliferation. Due to the limited availability of public research data specifically on 2-Chloro-6-
methoxypurine riboside, this guide also extrapolates information from closely related
compounds to provide a broader context for its potential applications and mechanisms of
action.

Chemical Properties and Synthesis

2-Chloro-6-methoxypurine riboside, also known as 2-Chloro-6-O-methyl-inosine, is a
modified purine ribonucleoside. Its structure consists of a 2-chloropurine base linked to a ribose
sugar moiety, with a methoxy group at the 6th position of the purine ring.

Table 1: Chemical and Physical Properties of 2-Chloro-6-methoxypurine Riboside and
Related Compounds

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12404116?utm_src=pdf-interest
https://www.benchchem.com/product/b12404116?utm_src=pdf-body
https://www.benchchem.com/product/b12404116?utm_src=pdf-body
https://www.benchchem.com/product/b12404116?utm_src=pdf-body
https://www.benchchem.com/product/b12404116?utm_src=pdf-body
https://www.benchchem.com/product/b12404116?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

2-Chloro-6-

2-Amino-6-

6-Chloropurine

Property methoxypurine chloropurine ] .
. . . . riboside
riboside riboside

Molecular Formula C11H13CIN4Os C10H12CINs04[1][2] C10H11CIN4Oa4

Molecular Weight Not explicitly found 301.69 g/mol [1] 286.67 g/mol [3]
CAS Number Not explicitly found 2004-07-1[1] 5399-87-1[3]
o White to Off-white
Appearance Not explicitly found Powder|[3]
Powder[1]
Melting Point Not explicitly found 165-167 °C (dec.)[1] 158-162 °C (dec.)[3]
Solubility Not explicitly found DMSO, Methanol[1] Not explicitly found

Synthesis Protocol

While a specific, detailed synthesis protocol for 2-Chloro-6-methoxypurine riboside was not

found in the public domain, a plausible synthetic route can be inferred from the synthesis of

related purine nucleosides. A common method involves the glycosylation of a modified purine

base with a protected ribose derivative, followed by deprotection.

Hypothetical Synthesis Workflow:
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Caption: Hypothetical synthesis workflow for 2-Chloro-6-methoxypurine riboside.

Detailed Methodologies (Inferred):
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o Protection of Ribose: The hydroxyl groups of D-ribose are typically protected, for example,
by acetylation using acetic anhydride in the presence of a base like pyridine. This prevents
unwanted side reactions during glycosylation.

» Activation of the Anomeric Carbon: The protected ribose is then activated at the anomeric
carbon (C1) to facilitate nucleophilic attack by the purine base. This can be achieved by
converting the C1 hydroxyl group to a leaving group, such as a halide (e.g., using HBr in
acetic acid).

e Glycosylation: The protected and activated ribose is coupled with 2-Chloro-6-methoxypurine.
The Vorbriggen glycosylation, using a silylated purine base and a Lewis acid catalyst (e.g.,
TMSOTY), is a common and effective method for forming the N-glycosidic bond with high
stereoselectivity for the desired B-anomer.

» Deprotection: The protecting groups (e.g., acetyl groups) are removed from the ribose moiety
to yield the final product. This is often accomplished by treatment with a base, such as
ammonia in methanol. Purification is typically performed using column chromatography.

Biological Activity and Potential Mechanism of

Action
Putative PARP Inhibition

2-Chloro-6-methoxypurine riboside is described as a hypoxanthine analog and a potential
endogenous poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for
DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors
with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with
BRCA1/2 mutations).

Proposed Mechanism of PARP Inhibition:
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Caption: Proposed mechanism of PARP inhibition by 2-Chloro-6-methoxypurine riboside.

Experimental Protocol: PARP Inhibition Assay (General)

A common method to assess PARP inhibition is a colorimetric or chemiluminescent assay.

» Plate Preparation: A 96-well plate is coated with histones (PARP substrates).

¢ Reaction Mixture: A reaction mixture containing recombinant PARP1 enzyme, biotinylated

NAD™, and varying concentrations of the test compound (2-Chloro-6-methoxypurine

riboside) is added to the wells.

e Incubation: The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of

histones to occur.
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» Detection: The incorporated biotinylated PAR is detected using streptavidin-horseradish
peroxidase (HRP) and a colorimetric or chemiluminescent substrate.

» Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity of
the compound. ICso values are calculated by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

Quantitative Data:

No specific ICso values for PARP inhibition by 2-Chloro-6-methoxypurine riboside are
currently available in the public literature.

Antiproliferative and Cytotoxic Effects

Purine analogs are a well-established class of anticancer agents. They can exert their effects
by interfering with DNA and RNA synthesis or by modulating cellular signaling pathways. While
specific data for 2-Chloro-6-methoxypurine riboside is scarce, studies on related compounds
provide insights into its potential antiproliferative activity. For instance, a derivative of 2-
chloropurine riboside has shown antiproliferative activity against the U937 human acute
myeloid leukemia cell line.

Experimental Protocol: Cell Viability Assay (MTT Assay)

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and
allowed to adhere overnight.

e Compound Treatment: The cells are treated with various concentrations of 2-Chloro-6-
methoxypurine riboside for a specified duration (e.g., 48 or 72 hours).

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the
yellow MTT to purple formazan crystals.

e Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution
(e.g., DMSO).
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o Absorbance Measurement: The absorbance of the solution is measured at a specific
wavelength (e.g., 570 nm) using a microplate reader.

o Data Analysis: The absorbance is directly proportional to the number of viable cells. 1Cso
values, the concentration of the compound that inhibits cell growth by 50%, are calculated.

Quantitative Data:

No specific ICso values for the antiproliferative activity of 2-Chloro-6-methoxypurine riboside
against a panel of cancer cell lines are currently available in the public literature.

Potential Modulation of Signhaling Pathways

The biological effects of purine analogs are often mediated through their interaction with key
cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on
studies of related compounds, the MAPK/ERK pathway is a potential target.

MAPKI/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits extracellular signals to
the nucleus, regulating gene expression and cellular processes such as proliferation,
differentiation, and survival. The activation of this pathway has been shown to confer resistance
to some purine analog-based therapies.

Potential Interaction with the MAPK/ERK Pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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